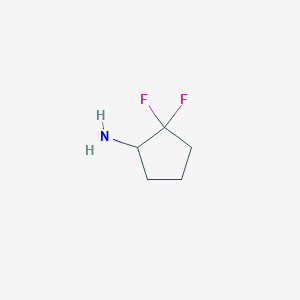

2,2-Difluorocyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluorocyclopentan-1-amine is a fluorinated amine that is of interest in the field of medicinal chemistry due to the unique properties imparted by the presence of fluorine atoms. Fluorinated amines are a fundamentally important class of compounds in drug design because fluorine can significantly alter the physicochemical properties of molecules, potentially leading to improved pharmacokinetics and pharmacodynamics .

Synthesis Analysis

The synthesis of fluorinated amines, such as this compound, can be achieved through various methods. One approach involves the generation of difluorocarbene, which can react with primary amines to produce isocyanides, a versatile building block that can be further transformed into different functional groups . Another method reported is the catalyst-free trifluoroethylation of amines, which uses trifluoroacetic acid as a fluorine source and can be applied to the synthesis of tertiary β-fluoroalkylamine cores . Additionally, the gem-difluorination of methylenecyclopropanes (MCPs) has been used to synthesize gem-difluorocyclobutanes, which can be further functionalized into amines .

Molecular Structure Analysis

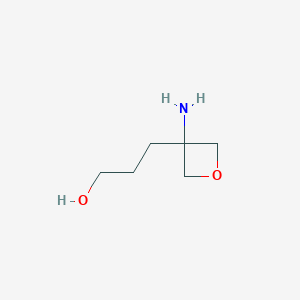

The molecular structure of this compound would be characterized by the presence of a cyclopentane ring with two fluorine atoms attached to the same carbon atom (geminal difluorination). This structural feature is known to impart stability and unique electronic properties to the molecule. The presence of the primary amine group would allow for further functionalization and the formation of hydrogen bonds, which could be relevant for biological interactions .

Chemical Reactions Analysis

Fluorinated amines like this compound can undergo various chemical reactions. The primary amine group is a versatile handle that can participate in the formation of isocyanides, which can be used in multiple synthetic applications . The fluorine atoms can also influence the reactivity of the molecule, as fluorine is highly electronegative and can affect the electron distribution within the molecule, potentially leading to unique reactivity patterns .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties. For instance, fluorine can increase the lipophilicity of a molecule while also enhancing its metabolic stability. The presence of fluorine can also affect the boiling point, acidity, and basicity of the compound. In the case of this compound, the difluorinated carbon would likely increase the compound's stability and could influence its conformational preferences due to the small size and high electronegativity of fluorine .

科学的研究の応用

Synthesis and Building Block Utility

2,2-Difluorocyclopentan-1-amine serves as a vital building block in the synthesis of various chemical compounds. In the synthesis of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines, this compound plays a crucial role. Alternative routes are often necessary to obtain the target compounds involving 2,2-difluoro isomers (Melnykov et al., 2017).

Nanotechnology and Material Science

In nanotechnology, this compound is used to modify carbon nanotubes (SWCNTs), enhancing their solubility properties in various solvents. This modification is crucial in the development of materials with advanced properties (Gabriel et al., 2006).

Catalysis and Chemical Reactions

The compound is significant in catalysis, particularly in the reductive amination of cyclopentanone. This process, utilizing Ru/Nb2O5 catalysts, converts cyclopentanone to cyclopentylamine, a valuable chemical in various industries. The Ru/Nb2O5 catalysts' performance is influenced by their surface area and morphology (Guo et al., 2019).

Analytical Chemistry

In analytical chemistry, this compound is used in the detection and assay of primary amines. It reacts with various reagents like Fluorescamine, facilitating the detection of primary amines in minute quantities (Udenfriend et al., 1972).

Polymer Science

This compound finds application in polymer science, especially in the synthesis of end-functionalized polystyrene and poly(methyl methacrylate). It is crucial in the preparation of primary amino α-end-functionalized polymers (Ji et al., 2007).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound is a key moiety in the development of anti-influenza virus agents. It forms the basis for designing novel compounds with potent antiviral activity (Oka et al., 2001).

Safety and Hazards

The safety information for 2,2-Difluorocyclopentan-1-amine indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if feeling unwell, washing skin thoroughly after handling, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .

特性

IUPAC Name |

2,2-difluorocyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXAZJIGJLDLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)